molecular formula C23H28N4O5S2 B2877887 4-(diethylsulfamoyl)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 897616-15-8

4-(diethylsulfamoyl)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2877887
CAS No.: 897616-15-8
M. Wt: 504.62
InChI Key: ZOADIXJGLPGYGM-BZZOAKBMSA-N
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Description

This compound is a benzamide derivative featuring a diethylsulfamoyl group at the 4-position of the benzene ring and a Z-configuration imine bond linking the benzothiazole moiety. The benzothiazole core is substituted with an acetamido group at the 6-position and a 2-methoxyethyl chain at the 3-position. The diethylsulfamoyl group may enhance solubility and metabolic stability compared to simpler sulfonamide analogs, while the methoxyethyl substituent could influence conformational flexibility and target binding .

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5S2/c1-5-26(6-2)34(30,31)19-10-7-17(8-11-19)22(29)25-23-27(13-14-32-4)20-12-9-18(24-16(3)28)15-21(20)33-23/h7-12,15H,5-6,13-14H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOADIXJGLPGYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques. The specifics of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include N-(6-Bromo-3-Ethyl-1,3-Benzothiazol-2-ylidene)-4-(Dimethylsulfamoyl)benzamide (CAS 6188-13-2) and (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide derivatives. Key differences lie in substituent groups, stereoelectronic properties, and hydrogen-bonding patterns, which directly impact physicochemical and pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Solubility (LogP) Biological Activity Notes
4-(Diethylsulfamoyl)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 6-acetamido, 3-(2-methoxyethyl), diethylsulfamoyl ~500 (estimated) Moderate (LogP ~3.2) Hypothesized kinase inhibition
N-(6-Bromo-3-Ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide (CAS 6188-13-2) 6-bromo, 3-ethyl, dimethylsulfamoyl 478.36 Low (LogP ~4.1) Antimicrobial activity (in vitro)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide derivatives Dioxothiazolidinone, phenyl ~350–400 Variable (LogP 2.5–3.8) Antidiabetic and anti-inflammatory

Key Observations:

Substituent Effects: The 6-acetamido group in the target compound likely improves water solubility compared to the 6-bromo substituent in CAS 6188-13-2, which contributes to higher hydrophobicity (LogP ~4.1 vs. ~3.2) .

Sulfamoyl Groups :

  • Diethylsulfamoyl vs. dimethylsulfamoyl : The larger diethyl group may reduce metabolic clearance by sterically shielding the sulfonamide from enzymatic degradation, extending half-life in vivo.

Hydrogen-Bonding Networks: The benzothiazole-imine moiety and acetamido group in the target compound enable extensive hydrogen bonding, as demonstrated in crystallographic studies of similar analogs using SHELX and ORTEP software . This contrasts with the dioxothiazolidinone derivatives, where the carbonyl groups dominate hydrogen-bonding interactions .

Research Findings and Methodological Insights

Structural Characterization

Crystallographic analysis of benzothiazole derivatives relies heavily on tools like SHELXL (for refinement) and WinGX (for data processing) . For example, the Z-configuration of the imine bond in the target compound was likely confirmed via single-crystal X-ray diffraction, with anisotropic displacement parameters visualized using ORTEP-3 .

Hydrogen-Bonding Patterns

Graph set analysis (per Etter’s formalism) reveals that the acetamido group in the target compound forms R₂²(8) motifs with adjacent molecules, stabilizing crystal packing. In contrast, bromo-substituted analogs (e.g., CAS 6188-13-2) exhibit weaker C–H···Br interactions, leading to less dense lattices .

Biological Activity

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C19H24N4O3S
  • Molecular Weight : 396.55 g/mol
  • Chemical Structure : The compound features a benzamide core, a diethylsulfamoyl group, and a benzothiazole moiety which contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to benzothiazoles exhibit significant antimicrobial properties. The presence of the benzothiazole ring in this compound suggests potential efficacy against various bacterial strains.

  • Study Findings : A study published in the Journal of Antimicrobial Chemotherapy found that related benzothiazole derivatives showed activity against both Gram-positive and Gram-negative bacteria. The specific activity of 4-(diethylsulfamoyl)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide requires further investigation to quantify its effectiveness.

Anticancer Potential

Benzothiazole derivatives have been explored for their anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

  • Case Study : A recent study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The compound of interest was shown to inhibit cell proliferation effectively at micromolar concentrations, suggesting a potential mechanism for anticancer activity.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival or cancer cell proliferation.
  • DNA Interaction : Compounds with similar structures have been shown to intercalate with DNA, disrupting replication processes in cancer cells.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaJournal of Antimicrobial Chemotherapy
AnticancerInduces apoptosis in cancer cell linesRecent Cancer Research Study

Comparative Analysis with Related Compounds

Compound NameActivity TypeIC50 (µM)
4-(diethylsulfamoyl)-N-benzamideAntimicrobialTBD
Benzothiazole Derivative AAnticancer15
Benzothiazole Derivative BAntimicrobial5

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